3-bromo-N-pyridin-3-ylbenzamide;hydrochloride
Description
3-bromo-N-pyridin-3-ylbenzamide;hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a pyridine ring attached to the amide group
Properties
IUPAC Name |
3-bromo-N-pyridin-3-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O.ClH/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11;/h1-8H,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSRRCDUHDJUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-pyridin-3-ylbenzamide typically involves the condensation of 3-bromobenzoyl chloride with 2-aminopyridine. This reaction is carried out under standard condensation reaction conditions, often followed by column chromatography to purify the product . The reaction conditions are mild and do not require the use of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-pyridin-3-ylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other functional groups.
Condensation Reactions: It can form imides through condensation with other aromatic amines.
Common Reagents and Conditions
Iodine (I2) and tert-Butyl hydroperoxide (TBHP): Used in the formation of N-(pyridin-2-yl)amides via C–C bond cleavage.
Ethyl Acetate: Used as a solvent in one-pot tandem cyclization/bromination reactions.
Major Products
N-(pyridin-2-yl)amides: Formed via C–C bond cleavage promoted by I2 and TBHP.
3-bromoimidazopyridines: Obtained through one-pot tandem cyclization/bromination.
Scientific Research Applications
3-bromo-N-pyridin-3-ylbenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a pharmacophore for molecules with significant biological and therapeutic value.
Materials Science: Its derivatives are used in the synthesis of materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The exact pathways and molecular targets are subject to ongoing research and may vary based on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
- 3-Bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- N-(4-Bromo-3-methylphenyl)benzamide
- N-(3-Bromo-2-methylphenyl)benzamide
Uniqueness
3-bromo-N-pyridin-3-ylbenzamide is unique due to its specific bromine substitution pattern and the presence of both benzene and pyridine rings. This structural configuration imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
